molecular formula C6H13NO2 B8751450 N-isopropyl-2-methoxyacetamide CAS No. 89584-14-5

N-isopropyl-2-methoxyacetamide

Cat. No.: B8751450
CAS No.: 89584-14-5
M. Wt: 131.17 g/mol
InChI Key: DJALWYUGTGGHDC-UHFFFAOYSA-N
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Description

N-Isopropyl-2-methoxyacetamide (IUPAC: 2-methoxy-N-(propan-2-yl)acetamide) is an acetamide derivative characterized by a methoxy group (-OCH₃) at the α-carbon of the acetamide backbone and an isopropyl substituent on the nitrogen atom. For example, analogs like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) highlight the significance of methoxy and chloro substituents in determining herbicidal activity .

Properties

CAS No.

89584-14-5

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-methoxy-N-propan-2-ylacetamide

InChI

InChI=1S/C6H13NO2/c1-5(2)7-6(8)4-9-3/h5H,4H2,1-3H3,(H,7,8)

InChI Key

DJALWYUGTGGHDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and applications of N-isopropyl-2-methoxyacetamide with analogous compounds:

Compound Name Molecular Formula Substituents Primary Use/Activity Reference
This compound C₆H₁₃NO₂ -OCH₃ (α-carbon), -N(CH(CH₃)₂) Insufficient data -
Alachlor C₁₄H₂₀ClNO₂ -Cl, -N(CH₂CH₃)₂, -OCH₃ Pre-emergent herbicide
Dimethenamid C₁₂H₁₈ClNO₂S -Cl, -N-(2-methoxy-1-methylethyl), thienyl Herbicide (corn/soybean crops)
2-(4-Acetyl-2-methoxyphenoxy)-N-isopropylacetamide C₁₄H₁₉NO₄ Phenoxy, acetyl, -OCH₃, -N(CH(CH₃)₂) Agrochemical intermediate
N-(2-Methoxy-5-methylphenyl)acetamide C₁₀H₁₃NO₂ -OCH₃ (aryl), -CH₃ (aryl), -NHCOCH₃ Pharmaceutical intermediate

Key Observations :

  • Chloro vs. Methoxy Substituents : Chloro groups (e.g., in alachlor) enhance herbicidal activity by disrupting cell division in weeds, while methoxy groups (as in this compound) may reduce volatility and improve soil adsorption .
  • Aromatic vs. Aliphatic Substituents: Compounds with aromatic rings (e.g., phenoxy in ) exhibit higher photostability but lower water solubility compared to aliphatic analogs .

Physicochemical Properties

Limited data exists for this compound, but inferences can be drawn from analogs:

  • Solubility : Methoxy groups generally increase hydrophilicity. For instance, alachlor has a solubility of 242 mg/L (20°C), whereas dimethenamid (with a thienyl group) is less soluble (148 mg/L) .
  • Stability : Methoxy-substituted acetamides are less prone to hydrolysis under acidic conditions compared to chloro derivatives, as seen in alachlor’s half-life of 30 days in soil (pH 5–7) .

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